molecular formula C29H46N2O3 B15178340 N-(1-Oxoisooctadecyl)-L-tryptophan CAS No. 93982-08-2

N-(1-Oxoisooctadecyl)-L-tryptophan

Cat. No.: B15178340
CAS No.: 93982-08-2
M. Wt: 470.7 g/mol
InChI Key: PFFAJLLBVWELQY-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Oxoisooctadecyl)-L-tryptophan is a synthetic compound that combines the structural elements of isooctadecanoic acid and L-tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxoisooctadecyl)-L-tryptophan typically involves the reaction of isooctadecanoic acid with L-tryptophan under specific conditions. The process may include the use of coupling agents to facilitate the formation of the amide bond between the carboxyl group of isooctadecanoic acid and the amino group of L-tryptophan. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxoisooctadecyl)-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Oxoisooctadecyl)-L-tryptophan has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Oxoisooctadecyl)-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Oxoisooctadecyl)-L-phenylalanine
  • N-(1-Oxoisooctadecyl)-L-tyrosine
  • N-(1-Oxoisooctadecyl)-L-histidine

Uniqueness

N-(1-Oxoisooctadecyl)-L-tryptophan is unique due to its specific combination of isooctadecanoic acid and L-tryptophan, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

93982-08-2

Molecular Formula

C29H46N2O3

Molecular Weight

470.7 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(16-methylheptadecanoylamino)propanoic acid

InChI

InChI=1S/C29H46N2O3/c1-23(2)17-13-11-9-7-5-3-4-6-8-10-12-14-20-28(32)31-27(29(33)34)21-24-22-30-26-19-16-15-18-25(24)26/h15-16,18-19,22-23,27,30H,3-14,17,20-21H2,1-2H3,(H,31,32)(H,33,34)/t27-/m0/s1

InChI Key

PFFAJLLBVWELQY-MHZLTWQESA-N

Isomeric SMILES

CC(C)CCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.